molecular formula C20H18O7 B12443556 1''-Hydroxyerythrinin C

1''-Hydroxyerythrinin C

Cat. No.: B12443556
M. Wt: 370.4 g/mol
InChI Key: DMNFLFWDOVOSQV-OALUTQOASA-N
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Chemical Reactions Analysis

Types of Reactions: 1’'-Hydroxyerythrinin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1’'-Hydroxyerythrinin C.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’'-Hydroxyerythrinin C involves its interaction with molecular targets and pathways related to inflammation. The compound inhibits the production of nitric oxide in macrophages, which is a key mediator of inflammation . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways that regulate nitric oxide synthesis.

Comparison with Similar Compounds

  • Erythrinin D
  • Erythrinin E
  • Erythrinin F
  • Erythrinin G
  • Erythrinin H

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m0/s1

InChI Key

DMNFLFWDOVOSQV-OALUTQOASA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O

Origin of Product

United States

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